molecular formula C23H13ClFN3O2 B2382012 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358704-66-1

2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2382012
CAS No.: 1358704-66-1
M. Wt: 417.82
InChI Key: RLZXNSQTRMZJDU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H13ClFN3O2 and its molecular weight is 417.82. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one and its derivatives have been explored for their potential in cancer treatment. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting antitumor activities against various cancer cell lines. The compounds showed more potent inhibitory activities compared to the positive control, 5-fluorouracil, indicating significant anticancer potential (Fang et al., 2016). Mphahlele et al. (2017) studied the cytotoxicity of 4-anilino-6-bromoquinazolines and their derivatives against MCF-7 and HeLa cells, finding that certain derivatives exhibited significant cytotoxicity and selectivity, particularly against HeLa cells (Mphahlele et al., 2017).

Antimicrobial Properties

Compounds related to this compound have demonstrated promising antimicrobial properties. For instance, Desai et al. (2012) synthesized a series of quinoline-based derivatives showing broad-spectrum antimicrobial potency against various bacterial and fungal strains (Desai et al., 2012). Additionally, Ansari and Khan (2017) prepared quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, finding that some compounds, particularly those with fluoro-substituted phenyl rings, showed potent antimicrobial activity (Ansari & Khan, 2017).

Molecular Structure and Characterization Studies

The molecular structure and characterization of related compounds have been a focus of several studies. For example, Mamatha S.V et al. (2019) synthesized and characterized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which showed remarkable anti-TB and superior anti-microbial activity (Mamatha S.V et al., 2019). Similarly, Mandal and Patel (2018) conducted a combined experimental and computational study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, elucidating the effect of different weak interactions on crystal packing (Mandal & Patel, 2018).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClFN3O2/c24-15-6-4-8-17(12-15)28-13-20(18-9-1-2-10-19(18)23(28)29)22-26-21(27-30-22)14-5-3-7-16(25)11-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZXNSQTRMZJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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